molecular formula C19H19NO4S B12189998 N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12189998
M. Wt: 357.4 g/mol
InChI Key: JYKDYSWNAQEMJZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,4-oxathiine ring fused with a carboxamide group, and substituted with 2,4-dimethoxyphenyl and phenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dimethoxybenzaldehyde and phenylacetic acid in the presence of a suitable catalyst can yield the desired oxathiine ring structure. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound has been shown to inhibit the activity of certain enzymes, such as bacterial RNA polymerase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to the suppression of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific oxathiine ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H19NO4S/c1-22-14-8-9-15(16(12-14)23-2)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

JYKDYSWNAQEMJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)OC

Origin of Product

United States

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